Sigma-1 Receptor Binding Affinity vs. 4-Methoxy Analog
In a competitive radioligand displacement assay using [³H](+)-3-PPP on rat cortical sigma receptors, (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone exhibited an IC₅₀ of 16 nM [1]. In contrast, the 4-methoxy analog (4-methoxyphenyl)(pyrrolidin-1-yl)methanone, which replaces the phenolic –OH proton donor with a methyl group, showed a markedly reduced affinity with a Ki of 410 nM against the sigma-1 receptor [2]. The 26-fold difference illustrates that the para-hydroxyl group is a critical pharmacophoric element for sigma receptor engagement.
4-Methoxy analog: Ki = 410 nM
~26-fold difference
| Evidence Dimension | Sigma receptor binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM (rat cortical sigma receptor, [³H](+)-3-PPP radioligand) |
| Comparator Or Baseline | (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone: Ki = 410 nM (sigma-1 receptor, unknown origin) |
| Quantified Difference | ~26-fold higher affinity for the 4-hydroxy compound relative to the 4-methoxy analog |
| Conditions | Radioligand binding assays; rat cortical membranes for IC₅₀; sigma-1 receptor (origin unspecified) for Ki. Data curated by ChEMBL and BindingDB. |
Why This Matters
A 26-fold affinity advantage is highly relevant for any neuroscience or pain-related drug discovery program, where sigma-1 receptor engagement is a key selection criterion; procuring the 4-methoxy analog as a substitute would result in a substantial loss of target engagement potency.
- [1] BindingDB. BDBM50367448 (CHEMBL66208), IC₅₀ = 16 nM against rat sigma non-opioid intracellular receptor 1. Curated by ChEMBL. https://bdb99.ucsd.edu/. View Source
- [2] BindingDB. BDBM50440737 (CHEMBL2431120), Ki = 410 nM against sigma-1 receptor (unknown origin). https://bindingdb.org/. View Source
